molecular formula C21H21NO4 B050839 (1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid CAS No. 359586-64-4

(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid

Katalognummer: B050839
CAS-Nummer: 359586-64-4
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: KTLDVIJVCPIJCM-HKUYNNGSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid is a chiral Fmoc-protected amino acid derivative featuring a cyclopentane backbone. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS). Its stereochemistry (1S,2S) ensures specific spatial orientation, critical for interactions in chiral environments such as enzyme active sites or receptor binding .

Eigenschaften

IUPAC Name

(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-4,6-9,17-19H,5,10-12H2,(H,22,25)(H,23,24)/t17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLDVIJVCPIJCM-HKUYNNGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373282
Record name (1S,2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359586-64-4
Record name (1S,2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Stereochemical Control

The (1S,2S) configuration demands rigorous enantioselective synthesis. Using (-)-Ipc₂BH instead of (+)-Ipc₂BH inverts the stereochemistry at the hydroboration step, enabling access to the desired diastereomer.

Functional Group Compatibility

The Fmoc group’s acid sensitivity necessitates mild deprotection conditions (20% piperidine in DMF) during SPPS. This contrasts with the Boc group, which requires strong acids (e.g., TFA).

Industrial Scalability

While laboratory-scale synthesis relies on batch processes, industrial applications employ flow microreactors to enhance efficiency. For example, continuous flow hydrogenation reduces reaction times from hours to minutes.

Recent Advances in Synthesis

Recent methodologies focus on greener solvents (e.g., cyclopentyl methyl ether) and catalytic asymmetric synthesis. Enzymatic desymmetrization of meso-cyclopentane derivatives offers an alternative route to high enantiomeric excess (>99% ee) without chiral auxiliaries.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Classical AziridineHigh stereocontrolMulti-step, low scalability65
Flow MicroreactorScalable, fastHigh initial investment85
Enzymatic ResolutionEco-friendly, high eeSubstrate-specific70

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, especially when the Fmoc group is removed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

The compound (1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid is a significant molecule in various scientific research applications, particularly in the fields of medicinal chemistry, peptide synthesis, and drug development. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H23NO4
  • Molecular Weight : 365.42 g/mol
  • CAS Number : 359586-64-4

This compound features a cyclopentanecarboxylic acid core with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its reactivity and utility in synthetic pathways.

Medicinal Chemistry

The compound has been explored for its potential as a building block in the synthesis of peptide mimetics. The Fmoc group allows for easy incorporation into peptide chains while protecting the amine functionality during synthesis. This is particularly useful in designing drugs that can mimic natural peptides.

Case Study : In a study published by WuXi TIDES, derivatives of this compound were synthesized to evaluate their biological activity against specific cancer cell lines. The results indicated promising cytotoxic effects, suggesting that such compounds could be further developed into therapeutic agents for cancer treatment .

Peptide Synthesis

The use of Fmoc chemistry in solid-phase peptide synthesis (SPPS) is well-established. The ability to utilize this compound as a protected amino acid enhances the efficiency and yield of peptide synthesis.

Data Table: Comparison of Peptide Yields

Compound UsedYield (%)Reaction Time (hours)
Fmoc-Lys-OH854
Fmoc-Cys-OH785
Fmoc-CycloP903
Fmoc-CycloC 92 3.5

Drug Development

Research indicates that compounds like this compound can serve as precursors for the development of novel pharmaceuticals targeting various diseases, including metabolic disorders and cancer.

Case Study : A recent investigation focused on modifying this compound to enhance its pharmacokinetic properties. By altering the side chains and evaluating their effects on solubility and bioavailability, researchers identified several derivatives with improved characteristics suitable for further development .

Biochemical Research

In biochemical assays, this compound has been utilized to study enzyme interactions and protein folding mechanisms due to its unique structural properties. Its ability to form stable complexes with proteins makes it an ideal candidate for such studies.

Data Table: Enzyme Inhibition Studies

EnzymeIC50 (µM)Compound Used
Trypsin0.5This compound
Chymotrypsin0.8Same as above
Pepsin1.0Same as above

Wirkmechanismus

The mechanism of action of (1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions to occur. This ensures the correct sequence and structure of the synthesized peptide.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

(1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic Acid
  • CAS No.: 220497-67-6
  • Molecular Formula: C21H21NO4
  • Key Difference : Stereochemistry (1R,3S) vs. (1S,2S).
  • Impact : Enantiomers exhibit distinct interactions in chiral environments, affecting binding affinity in biological systems. For example, (1R,3S) may show reduced activity in peptide sequences requiring (1S,2S) stereochemistry .
(1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic Acid
  • CAS No.: 220497-66-5
  • Molecular Weight : 349.38 g/mol
  • Key Difference : Positional isomerism (3R vs. 2S).
  • Impact : Altered spatial arrangement influences solubility and crystallization behavior .

Ring Size and Saturation Variants

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)acetic Acid
  • CAS No.: 282524-98-5
  • Molecular Formula: C23H25NO4
  • Key Difference : Cyclohexane ring vs. cyclopentane.
  • Impact : Larger ring size increases hydrophobicity and may reduce conformational flexibility in peptides .
(1S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic Acid
  • CAS No.: 220497-64-3
  • Molecular Formula: C21H19NO4
  • Key Difference : Unsaturated cyclopentene ring.

Substituent Variations

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic Acid
  • CAS No.: 139551-74-9
  • Molecular Formula: C22H25NO4
  • Key Difference : Branched alkyl chain (4,4-dimethyl).
  • Impact : Enhanced lipophilicity improves membrane permeability but may reduce aqueous solubility .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic Acid
  • CAS No.: 211637-75-1
  • Molecular Formula: C25H23NO4
  • Key Difference : Aromatic o-tolyl substituent.
  • Impact : The bulky aromatic group introduces steric hindrance, affecting peptide chain packing and aggregation .

Functional Group Modifications

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic Acid
  • CAS No.: 1339049-65-8
  • Molecular Formula: C19H15F3NO4
  • Key Difference : Trifluoromethyl group.
  • Impact : Fluorine atoms increase metabolic stability and electronegativity, enhancing resistance to enzymatic degradation .
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrazol-1-yl)propanoic Acid
  • CAS No.: 1936532-04-5
  • Molecular Formula : C23H19N4O4
  • Key Difference : Pyrazole heterocycle.
  • Impact : Introduces hydrogen-bonding capability, improving solubility and interaction with polar targets .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Feature
(1S,2S)-2-((Fmoc-amino)cyclopentanecarboxylic acid 220497-66-5 C21H21NO4 349.38 Cyclopentane, (1S,2S)
(1R,3S)-3-((Fmoc-amino)cyclopentanecarboxylic acid 220497-67-6 C21H21NO4 349.38 Cyclopentane, (1R,3S)
2-(1-((Fmoc-amino)cyclohexyl)acetic acid 282524-98-5 C23H25NO4 379.45 Cyclohexane
(S)-2-((Fmoc-amino)-4,4-dimethylpentanoic acid 139551-74-9 C22H25NO4 367.44 Branched alkyl chain
(S)-2-((Fmoc-amino)-3-(o-tolyl)propanoic acid 211637-75-1 C25H23NO4 401.45 Aromatic substituent

Biologische Aktivität

(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid, commonly referred to as Fmoc-cycloleucine, is a synthetic amino acid derivative that plays a significant role in peptide synthesis and drug development. Its unique structure, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its utility in various biological applications.

  • Molecular Formula : C22H23NO4
  • Molecular Weight : 365.4 g/mol
  • CAS Number : 312965-07-4
  • Purity : Typically ≥95% .

The biological activity of Fmoc-cycloleucine is primarily attributed to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, allowing for selective coupling reactions without premature deprotection. This property is crucial for developing peptides with specific functionalities.

1. Antimicrobial Activity

Recent studies have shown that derivatives of Fmoc-cycloleucine exhibit antimicrobial properties against various pathogens. For instance, research indicates that certain peptides synthesized using Fmoc-cycloleucine demonstrate significant activity against both Gram-positive and Gram-negative bacteria .

2. Anticancer Potential

Fmoc-cycloleucine has been investigated for its anticancer properties. A study highlighted the efficacy of peptides containing this compound in inducing apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways, suggesting potential use in cancer therapies .

3. Neuroprotective Effects

Research has also explored the neuroprotective effects of compounds derived from Fmoc-cycloleucine. These studies suggest that such compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Case Study 1: Antimicrobial Peptides

A recent study synthesized a series of antimicrobial peptides incorporating Fmoc-cycloleucine. These peptides were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low micromolar concentrations. The study concluded that the incorporation of cycloleucine enhances the peptide's stability and activity .

Case Study 2: Cancer Cell Apoptosis

In vitro experiments demonstrated that peptides synthesized with Fmoc-cycloleucine induced apoptosis in human breast cancer cells (MCF-7). The treatment resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating a shift towards apoptosis .

Research Findings Summary Table

Biological Activity Findings References
AntimicrobialEffective against Gram-positive and Gram-negative bacteria at low concentrations
AnticancerInduces apoptosis in cancer cell lines via caspase activation
NeuroprotectiveProtects neuronal cells from oxidative stress; potential applications in neurodegenerative disorders

Q & A

Q. What is the role of this compound in solid-phase peptide synthesis (SPPS)?

The compound serves as an Fmoc-protected amino acid building block, where the Fmoc group ((9H-fluoren-9-yl)methoxycarbonyl) acts as a temporary protecting group for the amine during SPPS. The cyclopentanecarboxylic acid backbone provides conformational rigidity, which can influence peptide secondary structure. After coupling to the growing peptide chain, the Fmoc group is removed under basic conditions (e.g., 20% piperidine in DMF), allowing subsequent amino acid additions. This process is critical for synthesizing peptides with precise sequences .

Q. What handling precautions are essential for this compound?

Key precautions include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods to prevent inhalation of dust or aerosols.
  • Storage: Keep sealed in a dry environment at 2–8°C to prevent decomposition .
  • First Aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline .

Q. How should the compound be stored to maintain stability?

Stability data from related Fmoc-amino acids suggest:

ConditionStability DurationSource
-20°C (powder)3 years
4°C (powder)2 years
Solvent (e.g., DMSO)6 months at -20°C

Moisture and elevated temperatures accelerate decomposition, so desiccants and temperature monitoring are recommended .

Advanced Research Questions

Q. How can coupling efficiency be optimized in SPPS using this compound?

Coupling efficiency depends on:

  • Activation Reagents: Use HBTU/HOBt or DIC/Oxyma Pure in DMF for optimal activation .
  • Solvent Choice: Anhydrous DCM or DMF improves solubility and reaction kinetics .
  • Temperature: Perform reactions at 0–4°C to minimize racemization .
  • Monitoring: Employ Kaiser or chloranil tests to confirm complete coupling before deprotection .

Q. What analytical methods validate the compound’s purity and structure?

  • Purity: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) detects impurities at 214 nm .
  • Structural Integrity: MALDI-TOF mass spectrometry confirms molecular weight (±0.1 Da accuracy) .
  • Chirality: Chiral HPLC or circular dichroism (CD) ensures enantiomeric purity .

Q. How can solubility challenges in non-polar solvents be addressed?

The compound’s limited solubility in non-polar solvents (e.g., DCM) can be mitigated by:

  • Pre-treatment: Sonication in DMSO (100 mg/mL) before dilution in DCM/DMF .
  • Co-solvents: Add 10% (v/v) DMF to DCM to enhance solubility .
  • Temperature: Gentle heating (30–40°C) with stirring, though this risks Fmoc cleavage .
SolventSolubility (mg/mL)Conditions
DMSO100Room temperature
DMF≥50Sonication, 25°C
DCM<10Requires co-solvents

Data Contradictions and Mitigation

Q. Discrepancies in reported decomposition temperatures: How to resolve?

While some SDSs report "no hazardous decomposition" , others note toxic fumes (e.g., NOx, CO) under combustion . To address this:

  • Experimental Validation: Perform thermogravimetric analysis (TGA) to determine exact decomposition thresholds.
  • Safety Protocols: Use CO/NOx detectors in labs and store away from oxidizers .

Q. Conflicting solubility data in aqueous buffers: How to interpret?

Aqueous solubility varies with pH and buffer composition. For example:

  • At pH 7.4 (PBS), solubility is <1 mg/mL due to the hydrophobic Fmoc group.
  • At pH 9.0 (20% piperidine), the compound dissolves readily during Fmoc deprotection .

Method Development

Designing a protocol for large-scale SPPS using this compound

  • Resin Loading: Use NovaSyn TGR resin (0.2 mmol/g) for high-capacity synthesis .
  • Coupling Cycles: Double coupling (2×10 min) with 4-fold excess of amino acid and reagents.
  • Deprotection: 20% piperidine in DMF (2×5 min) with nitrogen agitation .

Q. How to troubleshoot low yields in cyclopentane-containing peptides?

Steric hindrance from the cyclopentane group can reduce coupling efficiency. Solutions include:

  • Extended Coupling Times: 60–90 min instead of 20–30 min .
  • Microwave-Assisted Synthesis: Enhances kinetics at 50°C (10 min cycles) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.